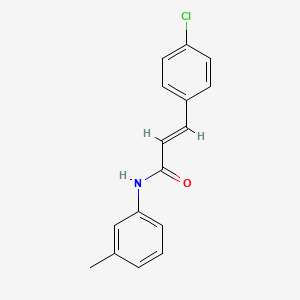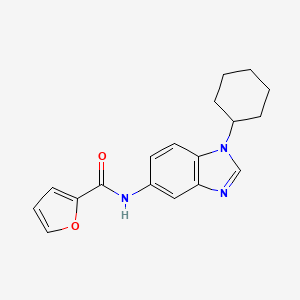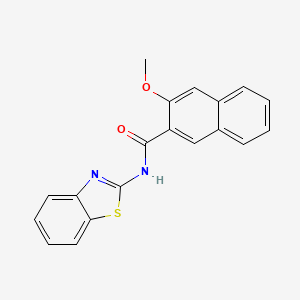
3-(4-chlorophenyl)-N-(3-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The IUPAC name is based on a set of rules set out by the International Union of Pure and Applied Chemistry. The structural formula represents the arrangement of atoms in the molecule of the compound .
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create that compound. This can involve various chemical reactions, and the choice of process can depend on factors such as the desired yield, cost of reagents, and environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the types of bonds in the molecule, the arrangement of atoms, and the presence of functional groups .Chemical Reactions Analysis
The chemical reactions of a compound refer to the ways in which it can react with other substances. This can depend on factors such as the functional groups present in the molecule and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Biochemical Applications
Protein Interaction Studies
Acrylamide derivatives, including compounds similar to 3-(4-chlorophenyl)-N-(3-methylphenyl)acrylamide, are utilized in biochemistry for studying protein interactions. For instance, acrylamide is an efficient quencher of tryptophanyl fluorescence, aiding in the examination of protein structures and conformations (Eftink & Ghiron, 1976).
Materials Science
Corrosion Inhibition
Research has explored the synthesis and characterization of acrylamide derivatives for applications as corrosion inhibitors in various acidic solutions, demonstrating their effectiveness in protecting metals like copper from corrosion (Abu-Rayyan et al., 2022).
Environmental Science
Water Treatment
Acrylamide-based polymers, such as polyacrylamide, are used in environmental science, particularly in wastewater treatment processes. These polymers serve as flocculants, aiding in the removal of suspended particles from water (Friedman, 2003).
Polymer Science
Graft Polymerization
Studies on the UV-induced graft polymerization of acrylamide onto cellulose materials highlight its potential for creating functionalized fabrics with enhanced properties, such as antibacterial abilities through grafting polyacrylamide chains (Hong, Liu, & Sun, 2009).
Electrocatalysis
Electroanalytical Applications
The electrocatalytic activity of polyacrylamide derivatives has been studied for the electrooxidation of compounds like acetaminophen, demonstrating the potential of acrylamide-based materials in electroanalytical applications (Tsakova, Ilieva, & Filjova, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-3-2-4-15(11-12)18-16(19)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNBKFDLAIPVAZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5564645.png)
![ethyl {4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B5564648.png)
![(4-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5564661.png)
![8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564667.png)
![(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine](/img/structure/B5564671.png)

![2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5564706.png)

![[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B5564722.png)


![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5564742.png)
![2-ethyl-9-{[5-(2-fluorophenyl)-2-furyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564749.png)
![6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinolin-16(5H)-one](/img/structure/B5564756.png)